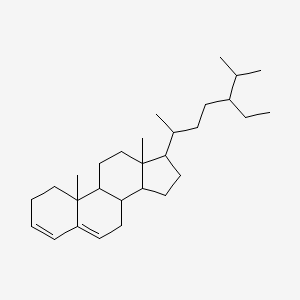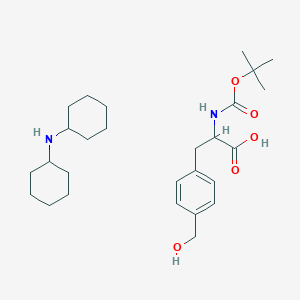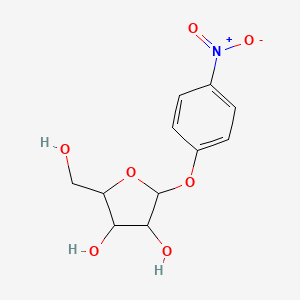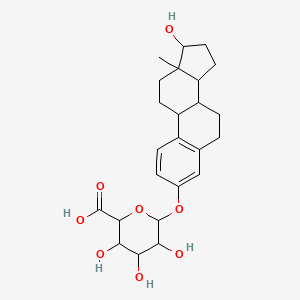
Estradiol 3-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3-Glucuronide, also known as 17β-Estradiol 3-(β-D-glucuronide), is a naturally occurring and endogenous estrogen conjugate. It is specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body. This compound is formed from estradiol in the liver by the enzyme UDP-glucuronosyltransferase via the attachment of glucuronic acid. This compound is eventually excreted in urine and bile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Estradiol 3-Glucuronide is synthesized from estradiol through a glucuronidation reaction. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the C3 position of estradiol. The reaction typically occurs in the liver under physiological conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving the expression of UDP-glucuronosyltransferase in microbial systems. This method allows for the large-scale production of the compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Estradiol 3-Glucuronide primarily undergoes deconjugation reactions. In tissues that express the enzyme β-glucuronidase, such as the mammary gland, this compound can be deconjugated into free estradiol, thereby exhibiting estrogenic activity .
Common Reagents and Conditions: The deconjugation reaction involves the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond, releasing free estradiol. This reaction typically occurs under physiological conditions in tissues expressing β-glucuronidase .
Major Products: The major product of the deconjugation reaction is free estradiol, which can then exert its biological effects in the body .
Applications De Recherche Scientifique
Estradiol 3-Glucuronide has several scientific research applications across various fields:
Chemistry: In analytical chemistry, this compound is used as a standard for the quantification of estrogen conjugates in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose .
Biology: In biological research, this compound is studied for its role in estrogen metabolism and its effects on estrogen receptor signaling pathways. It serves as a model compound for understanding the dynamics of estrogen conjugation and deconjugation .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications. Its ability to be converted back into free estradiol makes it a candidate for hormone replacement therapies and treatments for estrogen-related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and formulations. Its stability and water solubility make it a valuable component in drug delivery systems .
Mécanisme D'action
Estradiol 3-Glucuronide exerts its effects through its conversion into free estradiol by the enzyme β-glucuronidase. Once deconjugated, free estradiol can bind to estrogen receptors in target cells. The estrogen receptor-ligand complex then translocates to the nucleus, where it regulates gene transcription, leading to the production of specific proteins that mediate the biological effects of estradiol .
Comparaison Avec Des Composés Similaires
- Estradiol 17β-Glucuronide
- Estrone 3-Glucuronide
- Estriol 3-Glucuronide
- Estriol 16-Glucuronide
Estradiol 3-Glucuronide’s higher water solubility compared to unconjugated estrogens like estradiol makes it more suitable for certain applications, particularly in drug formulations and delivery systems .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHJTRCBBDUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
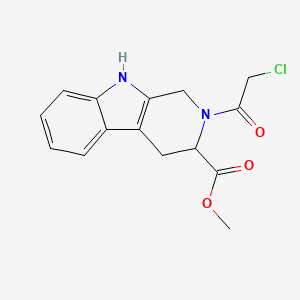
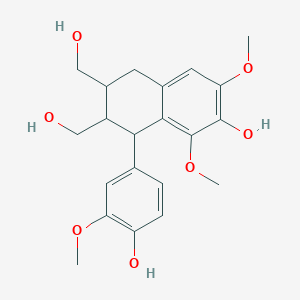
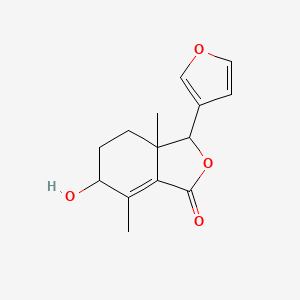
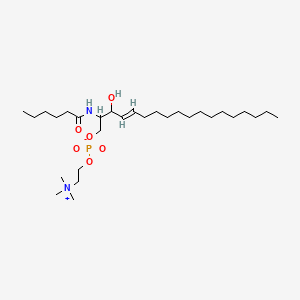
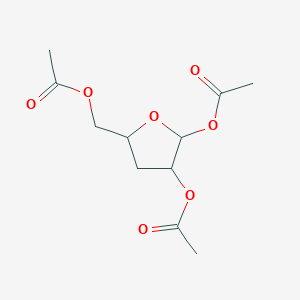
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
